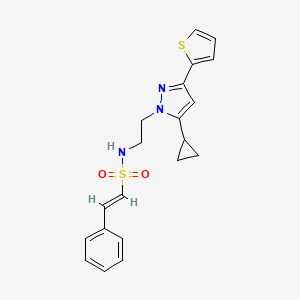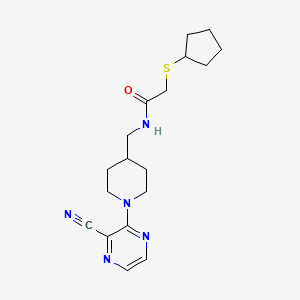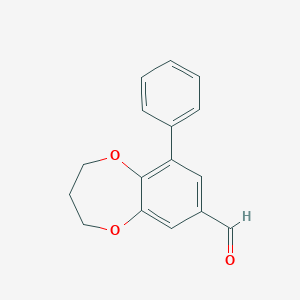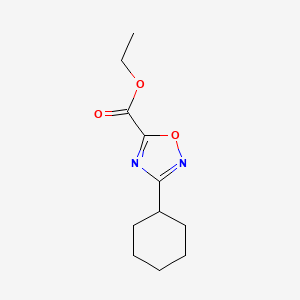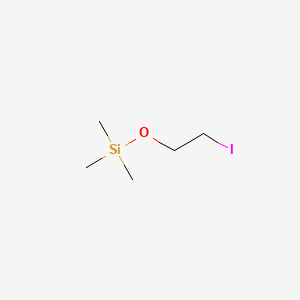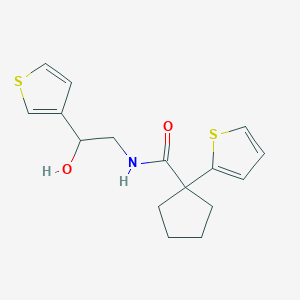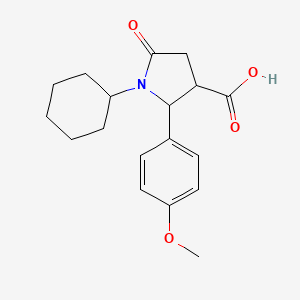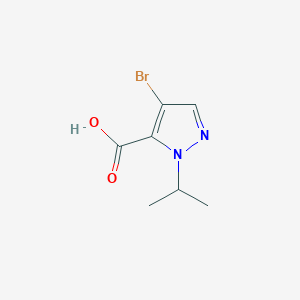
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position. The molecular formula of this compound is C7H9BrN2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, 4-thio-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and 4-alkoxy-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
Oxidation Reactions: Products include 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde and this compound ketone.
Reduction Reactions: Products include 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-methanol and 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde.
科学的研究の応用
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the isopropyl group at the 1-position and the carboxylic acid group at the 5-position. These functional groups confer distinct chemical properties and reactivity compared to other similar compounds. The combination of bromine, isopropyl, and carboxylic acid groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activities.
特性
IUPAC Name |
4-bromo-2-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMFJOBNWPKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
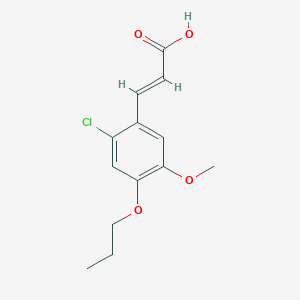
![N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)
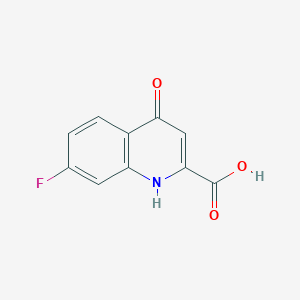
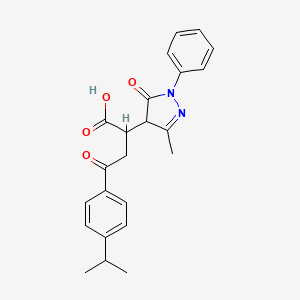
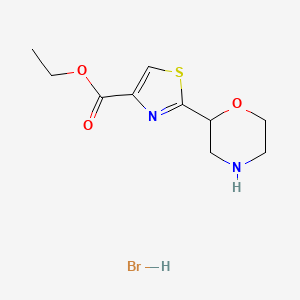
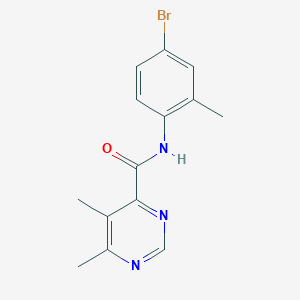
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)
